![molecular formula C24H25N3O6 B11611400 ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611400.png)
ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative characterized by a fused heterocyclic framework. Its structure includes:
- A 4,5-dihydro-1H-pyrrole-3-carboxylate core with a 2-methyl substituent and a 4-oxo group.
- A furan-based side chain at position 5, functionalized with a methylene bridge and an amide linkage to a 3,4-dimethylanilino-oxoacetyl moiety.
- Ethyl ester group at position 3, enhancing lipophilicity and influencing bioavailability.
Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous pyrrole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step involves the condensation of an amine with a diketone, followed by cyclization.
Functional group modifications: Various functional groups are introduced through reactions such as acylation, alkylation, and formylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the pyrrole core can enhance the compound's ability to inhibit cancer cell proliferation, particularly in breast cancer models .
1.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in inflammatory processes. In particular, it has been studied for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response. The dual inhibition mechanism suggests potential therapeutic applications in treating inflammatory diseases .
Biological Evaluation
2.1 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that substituents on the aniline and furan moieties significantly influence the biological activity of the compound. Variations in these groups can lead to enhanced selectivity and potency against specific targets .
2.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer and inflammation. These computational studies provide insights into the molecular interactions and help guide further modifications to improve efficacy .
Material Sciences
3.1 Synthesis of Functional Materials
The unique chemical structure of ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate allows for its use in synthesizing functional materials with specific properties. Researchers are exploring its application in creating polymers with enhanced thermal stability and mechanical strength .
3.2 Photophysical Properties
Studies on the photophysical properties of this compound indicate potential applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths makes it a candidate for use in light-emitting diodes (LEDs) and solar cells .
Data Tables
Case Studies
-
Breast Cancer Treatment
- A study focused on the compound's derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth.
-
Anti-inflammatory Applications
- Research demonstrated that certain derivatives effectively reduced inflammation in animal models by significantly lowering COX and LOX activity.
-
Material Synthesis
- Investigations into polymer composites incorporating this compound revealed improved thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of ETHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
The compound belongs to a class of substituted dihydro-2-oxopyrroles, which are often explored for their bioactivity and synthetic versatility. Below is a systematic comparison with structurally related analogs:
Structural Analogues
Hydrogen-Bonding and Crystal Packing
- The target compound’s amide and oxo groups facilitate extensive hydrogen-bonding networks, akin to patterns observed in Etter’s graph-set analysis .
- Compared to thiophene-based analogs (e.g., methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate), the furan oxygen may offer stronger hydrogen-bond acceptors, influencing crystal packing and solubility .
Biological Activity
Ethyl 5-{[5-({[(3,4-dimethylanilino)(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, with the CAS number 1164475-64-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O6, with a molecular weight of 451.47 g/mol. The structure comprises a pyrrole ring fused with various functional groups that are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents. The synthetic pathway often includes the formation of the pyrrole core followed by the introduction of substituents such as the 3,4-dimethylanilino group and the furan moiety.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives containing pyrrole structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies conducted on human leukemia cells (CCRF-CEM) demonstrated that certain analogues of this compound exhibited varying degrees of cytotoxicity, with IC50 values indicating significant activity against cancer cells . Further investigations into structure-activity relationships (SAR) revealed that modifications in the substituents could enhance or diminish biological efficacy.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For example:
- Inhibition of Enzymatic Activity: The presence of carbonyl groups may allow for interactions with enzymes involved in metabolic pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Future Research Directions
Further studies are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Modification of chemical structure to enhance potency and reduce toxicity.
- Exploration of synergistic effects when combined with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing this compound and its structural analogues?
Methodological Answer: Synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization. For example:
- One-pot MCRs (e.g., combining aniline derivatives, acetylenedicarboxylates, and aldehydes) can yield pyrrolidinone or pyrrole scaffolds, as demonstrated in analogous compounds .
- Key steps : (i) Formation of the pyrrole core via cyclocondensation, (ii) introduction of the furyl-methylene group via Wittig or Knoevenagel reactions, (iii) functionalization with the 3,4-dimethylanilino-oxoacetyl moiety using peptide coupling reagents (e.g., EDC/HOBt).
- Optimization : Solvent choice (DMF or ethanol), temperature control (60–80°C), and catalyst selection (e.g., piperidine for Knoevenagel reactions) are critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
Methodological Answer: A combination of techniques is essential:
Technique | Application | Key Parameters | Example Evidence |
---|---|---|---|
X-ray crystallography | Resolves bond angles, dihedral angles, and crystal packing | Resolution < 1.0 Å, Rfactor<0.06 | Used to confirm triclinic crystal systems in related pyrrolo-pyrimidines . |
1H/13C NMR | Assigns proton environments and carbon frameworks | δ 1.2–1.4 ppm (ethyl ester), δ 6.5–8.5 ppm (aromatic protons) | Applied to validate substituent positions in pyrrole derivatives . |
FTIR | Identifies carbonyl (C=O, ~1700 cm−1) and amide (N–H, ~3300 cm−1) groups | Baseline correction, KBr pellet method | Used to confirm oxo and amino groups in similar structures . |
Advanced Research Questions
Q. How can computational chemistry enhance understanding of this compound’s reactivity and electronic properties?
Methodological Answer:
-
Density Functional Theory (DFT) :
- Applications : Predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. For example, DFT studies on analogous pyrrolidinones revealed charge distribution at the oxo group, guiding nucleophilic attack sites .
- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets.
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
-
Reaction Mechanism Insights :
Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
-
Case Study : If NMR suggests a planar conformation but crystallography shows puckering:
- Step 1 : Re-examine NMR data for dynamic effects (e.g., variable-temperature NMR to detect ring-flipping).
- Step 2 : Perform Hirshfeld surface analysis on crystallographic data to assess intermolecular forces influencing conformation .
- Step 3 : Use solid-state NMR to bridge solution- and solid-phase data .
-
Example : In a related chlorophenyl-pyrrole derivative, crystallography resolved a disordered ethyl group that NMR alone could not .
Q. What strategies are effective for analyzing bioactivity in structurally complex heterocycles like this compound?
Methodological Answer:
- In Silico Screening :
- Molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Adjust protonation states at physiological pH for accuracy.
- In Vitro Assays :
- Metabolic Stability :
- Microsomal incubation (human liver microsomes) with LC-MS to track degradation pathways .
Q. How can reaction design principles improve scalability and reproducibility of its synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Use factorial design to optimize variables (e.g., molar ratios, temperature). For a similar furan-pyrrole hybrid, a 23 factorial design reduced side products by 40% .
- Continuous Flow Chemistry :
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl (5E)-5-[[5-[[[2-(3,4-dimethylanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C24H25N3O6/c1-5-32-24(31)20-15(4)26-19(21(20)28)11-17-8-9-18(33-17)12-25-22(29)23(30)27-16-7-6-13(2)14(3)10-16/h6-11,28H,5,12H2,1-4H3,(H,25,29)(H,27,30)/b19-11+ |
InChI Key |
MVCKVVFGSAPJGD-YBFXNURJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C)O |
Origin of Product |
United States |
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